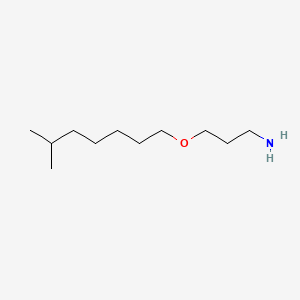
1-Propanamine, 3-(isooctyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Isooctyloxy)propylamine is an organic compound with the molecular formula C11H25NO. It is a type of amine, specifically a primary amine, characterized by the presence of an isooctyloxy group attached to a propylamine backbone. This compound is used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isooctyloxy)propylamine typically involves the reaction of isooctanol with 3-chloropropylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of isooctanol is replaced by the amine group of 3-chloropropylamine.
Industrial Production Methods
In industrial settings, the production of 3-(Isooctyloxy)propylamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products.
化学反应分析
Types of Reactions
3-(Isooctyloxy)propylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reactions typically occur under basic conditions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the reactants used.
科学研究应用
3-(Isooctyloxy)propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用机制
The mechanism of action of 3-(Isooctyloxy)propylamine involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
3-(Isooctyloxy)propylamine: C11H25NO
3-(Hexyloxy)propylamine: C9H21NO
3-(Octyloxy)propylamine: C11H23NO
Uniqueness
3-(Isooctyloxy)propylamine is unique due to its specific isooctyloxy group, which imparts distinct physical and chemical properties compared to other similar compounds. This uniqueness makes it valuable in applications where specific reactivity and solubility characteristics are required.
属性
CAS 编号 |
781658-49-9 |
|---|---|
分子式 |
C11H25NO |
分子量 |
187.32 g/mol |
IUPAC 名称 |
3-(6-methylheptoxy)propan-1-amine |
InChI |
InChI=1S/C11H25NO/c1-11(2)7-4-3-5-9-13-10-6-8-12/h11H,3-10,12H2,1-2H3 |
InChI 键 |
WNESQTLZVOTCIL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCOCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


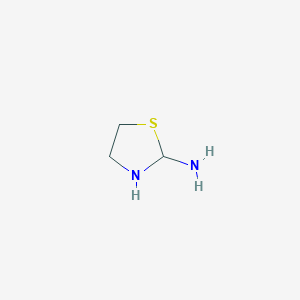

![2-(Hydroxymethyl)-2-[(2-methoxyphenoxy)methyl]propane-1,3-diol](/img/structure/B13755773.png)
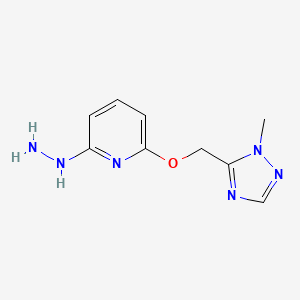
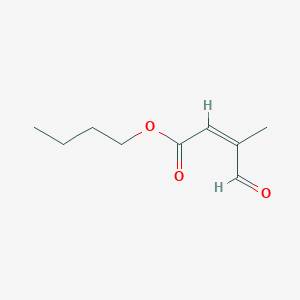
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
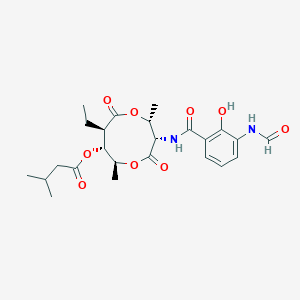
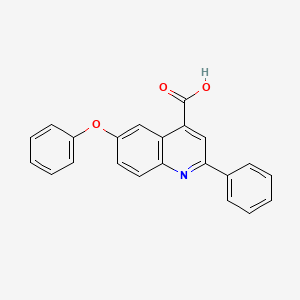
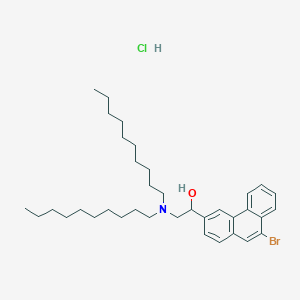
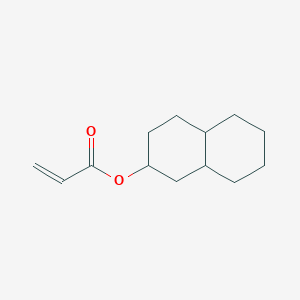


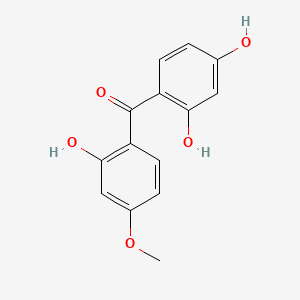
![Dimethyl-octadec-9-enyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B13755817.png)
